N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a fluorenyl group attached to a pyridazinone core substituted with a pyrazole moiety. The compound’s structure combines aromatic and heterocyclic elements, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c28-21(14-27-22(29)9-8-20(25-27)26-11-3-10-23-26)24-17-6-7-19-16(13-17)12-15-4-1-2-5-18(15)19/h1-11,13H,12,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNRCWBJBFFANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C(=O)C=CC(=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound with potential biological activities. Its structural complexity and the presence of various functional groups suggest a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 282.30 g/mol. The compound features a fluorenyl moiety linked to a dihydropyridazine derivative, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the fluorenyl derivative.
- Synthesis of the dihydropyridazine core through cyclization reactions.
- Final acetamide formation via acylation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the dihydropyridazine structure have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 15 | G2/M phase arrest |
Antimicrobial Activity
This compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it exhibits bacteriostatic effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or metabolic pathways.
- DNA Interaction : The compound might interact with DNA or RNA, disrupting replication or transcription processes.
- Signal Transduction Modulation : It may affect signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the pharmacological potential of compounds structurally related to this compound:
Study 1: Antitumor Effects in Vivo
In a murine model of breast cancer, administration of a similar dihydropyridazine derivative resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial properties found that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL against Staphylococcus aureus, suggesting potential for development into an antibacterial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
A key structural analog, BG14494 (2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide), shares the pyridazinone-acetamide backbone but replaces the pyrazole group with a thiophene ring. This substitution introduces sulfur into the heterocycle, which may enhance lipophilicity and alter electronic properties compared to the nitrogen-rich pyrazole in the target compound .
Patent Derivatives () include benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide). These compounds prioritize benzothiazole moieties over pyridazinone-pyrazole systems, likely improving metabolic stability due to the electron-withdrawing trifluoromethyl group .
Substituent Effects on Acetamide Derivatives
Compounds 40000–40006 () explore substituent effects on phenylacetamides, with R groups ranging from halogens (Cl, Br) to electron-donating groups (OCH₃). For example:
These studies highlight how substituent choice directly impacts solubility, bioavailability, and target interaction—a principle applicable to the fluorenyl and pyrazole groups in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
